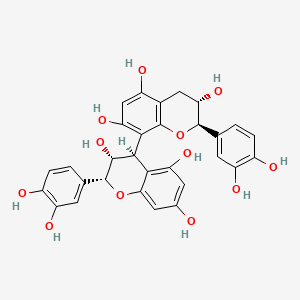

Procyanidin B1

Description

This compound has been reported in Camellia sinensis, Rhododendron dauricum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-UKWJTHFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030238 | |

| Record name | Procyanidin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20315-25-7 | |

| Record name | Procyanidin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20315-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0566J48E7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231 - 232 °C | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Procyanidin B1: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin (B600670) B1 (PCB1) is a B-type proanthocyanidin, a class of polyphenolic compounds abundant in the plant kingdom.[1][2] Structurally, it is a dimer formed from the linkage of (-)-epicatechin (B1671481) and (+)-catechin units (epicatechin-(4β→8)-catechin).[3][4] As one of the most common procyanidin dimers, PCB1 is a subject of significant research interest due to its potent antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[2][5][6] This guide provides a comprehensive overview of its natural sources, distribution, biosynthesis, analytical methodologies, and mechanisms of action for professionals in research and drug development.

Natural Sources and Distribution

Procyanidin B1 is widely distributed in a variety of commonly consumed fruits, vegetables, nuts, and beverages.[1][2] Its concentration can vary significantly depending on the plant species, variety, part of the plant, and processing methods.[7][8] Key sources include grape seeds, apples, cocoa, cinnamon, cranberries, peanut skin, and pine bark.[4][5][9][10]

Quantitative Distribution of this compound

The following table summarizes the concentration of this compound found in various natural sources, as reported in scientific literature.

| Natural Source | Plant Part | This compound Concentration | Reference |

| Muscat Hamburg Grape | Seed | 292.9 mg/100 g | [11] |

| Cyperus esculentus (Tigernut) | Leaves | 198.9 mg/100 g | [11] |

| Aronia melanocarpa (Chokeberry) | Berry | 129.78 µg/g | [12] |

| Pine Bark Extract (Commercial) | Bark | 0.43–2.95 mg/g (for PCB1 and PCB3) | [13][14][15] |

| Grape Pomace | - | Identified as a rich source | [16] |

| Apples (Malus domestica) | Fruit, Peel | Present; decreases during maturation | [7][17] |

| Cocoa (Theobroma cacao) | Bean | Identified as a key source | [11][17][18] |

| Cinnamon (Cinnamomum sp.) | Cortex | Identified as a key source | [4] |

Biosynthesis of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway.[3][19] The process begins with the conversion of dihydroflavonols into leucoanthocyanidins.[20] From this crucial intermediate, two pathways diverge to create the constituent monomers of this compound: (+)-catechin (the starter unit) and (-)-epicatechin (the extension unit). Leucoanthocyanidin reductase (LAR) converts leucoanthocyanidin into (+)-catechin.[19] In a parallel branch, anthocyanidin synthase (ANS) converts leucoanthocyanidin to anthocyanidin, which is then reduced by anthocyanidin reductase (ANR) to form (-)-epicatechin.[3][19] Finally, the two monomers are condensed to form the epicatechin-(4β→8)-catechin dimer, this compound.[21]

Caption: Biosynthesis pathway of this compound from dihydroflavonols.

Experimental Protocols

The accurate extraction and quantification of this compound are critical for research and quality control. Methodologies often involve solvent extraction followed by chromatographic separation and detection.

Extraction of this compound

A common protocol for extracting procyanidins from plant matrices involves the use of aqueous organic solvents, often acidified to improve stability.[22][23]

Methodology:

-

Sample Preparation: Lyophilize and homogenize 50 mg of the plant material.[22]

-

Solvent Preparation: Prepare an extraction solvent of 60% aqueous methanol (B129727) (v/v) containing 1% formic acid.[22] Alternative solvents like 70% acetone/water/acetic acid (70:29.5:0.5) are also effective.[23]

-

Extraction:

-

Separation: Centrifuge the mixture and collect the supernatant. The extraction may be repeated on the pellet to ensure complete recovery.

-

Preparation for Analysis: The combined supernatants can be concentrated under vacuum and reconstituted in a suitable solvent for chromatographic analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for the accurate quantification of individual procyanidins.[13][23] A validated reverse-phase HPLC method is detailed below.

Methodology:

-

Chromatographic System: A High-Performance Liquid Chromatography system equipped with a photodiode array (PDA) or fluorescence (FLD) detector.[25]

-

Column: A C18 column (e.g., Waters Acquity UPLC® HSS T3 C18, 100 mm × 2.1 mm, 1.8 μm) is commonly used.[12]

-

Mobile Phase: A gradient elution using two solvents:

-

Gradient Program: A typical gradient might run from a low percentage of Solvent B to a high percentage over 20-30 minutes to separate compounds.

-

Detection: this compound is typically detected at a wavelength of 280 nm.[12]

-

Quantification:

-

Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision according to standard guidelines.[14][25]

References

- 1. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantaanalytica.com [plantaanalytica.com]

- 5. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary this compound attenuates fibrogenesis and inflammation in hepatic fibrosis: research on the possible health benefits of this compound - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Procyanidin composition of selected fruits and fruit byproducts is affected by extraction method and variety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. polyphenols-site.com [polyphenols-site.com]

- 11. Quantification and purification of this compound from food byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Development of a Quantification Method for this compound and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Biosynthetic Pathway of Proanthocyanidins in Major Cash Crops [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest | MDPI [mdpi.com]

- 25. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin B1: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activities of Procyanidin (B600670) B1

Introduction

Procyanidin B1 is a naturally occurring polyphenolic compound belonging to the proanthocyanidin (B93508) class of flavonoids. It is a dimer formed from the condensation of two flavan-3-ol (B1228485) units, specifically (-)-epicatechin (B1671481) and (+)-catechin.[1] Widely distributed in the plant kingdom, this compound is found in significant quantities in various fruits, nuts, and beverages, including grapes, apples, cinnamon, and cocoa. This biflavonoid has garnered considerable attention within the scientific community for its potent antioxidant and anti-inflammatory properties, suggesting its potential as a therapeutic agent in a range of pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental methodologies are provided to facilitate further research and development.

Chemical Structure and Identification

This compound is structurally defined as (-)-epicatechin-(4β→8)-(+)-catechin, indicating a β-configured covalent bond between the C4 atom of the upper (-)-epicatechin unit and the C8 atom of the lower (+)-catechin unit.[1]

| Identifier | Value | Source |

| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | [1] |

| CAS Number | 20315-25-7 | [2][3] |

| Molecular Formula | C₃₀H₂₆O₁₂ | [2] |

| Molecular Weight | 578.52 g/mol | [2] |

| SMILES | C1--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O">C@@HO | [1] |

| InChI Key | XFZJEEAOWLFHDH-UKWJTHFESA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of analytical and formulation studies.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 231 - 232 °C | [1] |

| Solubility | Soluble in ethanol (B145695), DMSO, and dimethylformamide. | |

| Predicted pKa (Strongest Acidic) | 8.69 | |

| UV-Vis (λmax) | 280 nm |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹³C NMR Data (in CD₃OD)

| Carbon Atom | Chemical Shift (ppm) |

| Upper Unit (Epicatechin) | |

| C2 | 79.8 |

| C3 | 67.5 |

| C4 | 37.8 |

| C5 | 157.2 |

| C6 | 96.5 |

| C7 | 157.8 |

| C8 | 107.2 |

| C9 | 155.0 |

| C10 | 100.1 |

| C1' | 132.0 |

| C2' | 115.5 |

| C3' | 145.8 |

| C4' | 145.5 |

| C5' | 116.0 |

| C6' | 119.5 |

| Lower Unit (Catechin) | |

| C2' | 82.9 |

| C3' | 68.9 |

| C4' | 28.9 |

| C5' | 157.0 |

| C6' | 97.5 |

| C7' | 156.5 |

| C8' | 107.2 |

| C9' | 154.5 |

| C10' | 102.5 |

| C1'' | 131.8 |

| C2'' | 115.2 |

| C3'' | 145.2 |

| C4'' | 145.0 |

| C5'' | 115.8 |

| C6'' | 120.0 |

Note: The table presents a selection of key chemical shifts. For a complete dataset, refer to the cited literature.

¹H NMR Data (in CD₃OD)

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Upper Unit (Epicatechin) | |||

| H-2 | 4.85 | s | |

| H-3 | 4.20 | br s | |

| H-4 | 4.15 | d | 2.5 |

| H-6 | 5.95 | d | 2.3 |

| H-8 | 5.92 | d | 2.3 |

| H-2' | 6.98 | d | 1.8 |

| H-5' | 6.75 | d | 8.1 |

| H-6' | 6.82 | dd | 8.1, 1.8 |

| Lower Unit (Catechin) | |||

| H-2' | 4.60 | d | 7.8 |

| H-3' | 3.98 | m | |

| H-4' | 2.55 | dd | 16.2, 8.2 |

| H-6' | 6.02 | s | |

| H-2'' | 6.85 | d | 1.9 |

| H-5'' | 6.70 | d | 8.0 |

| H-6'' | 6.78 | dd | 8.0, 1.9 |

Note: The table presents a selection of key chemical shifts. For a complete dataset, refer to the cited literature.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[4][5] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a downstream inflammatory cascade. This compound can compete with LPS for binding to the TLR4/MD-2 complex, thereby preventing the activation of downstream signaling molecules such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB).[4][5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4][5]

Furthermore, this compound has been found to regulate inflammatory pathways through the transcription factors STAT2 and HIF1A.[6]

Antioxidant Activity

The antioxidant activity of this compound is a key contributor to its protective effects. It can neutralize free radicals through several mechanisms, including hydrogen atom transfer (HAT) and sequential proton loss-electron transfer (SPL-ET).[7] The numerous hydroxyl groups on its aromatic rings are crucial for this activity, acting as hydrogen donors to scavenge reactive oxygen species (ROS). Additionally, this compound can chelate metal ions, such as copper and iron, which are known to catalyze the formation of free radicals.[7][8]

Experimental Protocols

Isolation and Purification of this compound from Grape Seeds

This protocol outlines a general procedure for the isolation and purification of this compound from grape seeds, adapted from established methodologies.

Methodology:

-

Extraction: Ground grape seeds are extracted with an aqueous acetone solution (e.g., 70% acetone) at room temperature with continuous stirring.

-

Filtration and Concentration: The extract is filtered, and the acetone is removed under reduced pressure. The resulting aqueous solution is then lyophilized.

-

Liquid-Liquid Partitioning: The crude extract is redissolved in water and partitioned against a non-polar solvent like n-hexane to remove lipids, followed by extraction with ethyl acetate (B1210297) to enrich the procyanidin fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20 or Toyopearl HW-40F, eluting with a stepwise gradient of ethanol in water or methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Semi-preparative HPLC: The fractions enriched with this compound are further purified by semi-preparative reversed-phase HPLC to obtain the pure compound.

In Vitro Anti-inflammatory Assay: Measurement of TNF-α Production

This protocol describes a method to evaluate the anti-inflammatory activity of this compound by measuring its effect on TNF-α production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes.

Methodology:

-

Cell Seeding: Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition by this compound compared to the LPS-only treated control.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol outlines a common method to assess the antioxidant potential of this compound.[7][9][10]

Methodology:

-

DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The scavenging activity is inversely proportional to the absorbance of the solution.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways, such as the TLR4-NF-κB axis, highlights its potential for the development of novel therapeutic strategies for inflammatory diseases. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. Further in-depth studies are warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. mdpi.com [mdpi.com]

- 2. 原花青素 B1 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. scielo.br [scielo.br]

- 5. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Biosynthesis of Procyanidin B1 in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B1, a dimeric proanthocyanidin (B93508) composed of (-)-epicatechin (B1671481) and (+)-catechin, is a plant secondary metabolite of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its biosynthesis is crucial for metabolic engineering of crops with enhanced nutritional value and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the key enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for the characterization of the key enzymes involved.

Introduction

This compound is a B-type proanthocyanidin, characterized by a C4–C8 linkage between an (-)-epicatechin (upper unit) and a (+)-catechin (lower unit) monomer.[1][2] Its biosynthesis is a branch of the well-characterized flavonoid pathway, which is a major route for the production of a wide array of phenolic compounds in plants.[3] The pathway originates from the general phenylpropanoid pathway, leading to the formation of flavan-3-ol (B1228485) monomers, which are the building blocks of proanthocyanidins.[4]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound involves a series of enzymatic reactions that can be broadly divided into the general flavonoid pathway and the specific steps leading to the formation of its constituent monomers, (+)-catechin and (-)-epicatechin.

General Flavonoid Pathway

The initial steps of the flavonoid pathway are common to the synthesis of many different classes of flavonoids. The key enzymes involved are:

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates (2S)-naringenin to produce dihydrokaempferol (B1209521).

-

Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol to produce dihydroquercetin.

-

Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to produce leucocyanidin (B1674801).[5]

Biosynthesis of (+)-Catechin and (-)-Epicatechin

From the intermediate leucocyanidin, the pathway bifurcates to produce the two monomers required for this compound synthesis:

-

Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces leucocyanidin to produce the 2,3-trans-flavan-3-ol, (+)-catechin .[6][7]

-

Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR): Leucocyanidin is first oxidized by ANS (also known as Leucoanthocyanidin Dioxygenase, LDOX) to the unstable anthocyanidin, cyanidin (B77932). Subsequently, ANR reduces cyanidin to the 2,3-cis-flavan-3-ol, (-)-epicatechin .[6][8]

Dimerization to this compound

The final step in the formation of this compound is the condensation of one molecule of (-)-epicatechin and one molecule of (+)-catechin. This reaction is believed to occur via an acid-catalyzed process involving a carbocation intermediate, though the precise in vivo mechanism, including the potential involvement of enzymes, is still under investigation.

Pathway Diagram

Caption: Biosynthesis pathway of this compound.

Quantitative Data

The accumulation of this compound and its precursors varies significantly among plant species and tissues. The following tables summarize available quantitative data.

Table 1: Proanthocyanidin Content in Various Plant Materials

| Plant Material | Total Proanthocyanidins (mg/g dry weight) | Reference |

| Grape Seed | 25.00 | [9] |

| Grape Skin | 1.387 | [9] |

Note: This table provides total proanthocyanidin content, of which this compound is a component.

Table 2: this compound Content in Selected Foods

| Food | This compound (mg/100g fresh weight) | Reference |

| Apple (various cultivars) | 0.81 - 11.33 | [10] |

| Red Wine | 3.51 | [10] |

| Cranberry | 0.63 | [10] |

| Strawberry | 0.28 | [10] |

| Chocolate, dark | 3.91 | [11] |

Table 3: Kinetic Properties of Key Biosynthetic Enzymes

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| LAR | Desmodium uncinatum | Leucocyanidin | ~10 | Not Reported | [1] |

| ANR | Vitis vinifera | Cyanidin | 26 ± 3 | 1.2 ± 0.1 | [6] |

| ANR | Medicago truncatula | Cyanidin | 4.5 ± 0.5 | 0.23 ± 0.01 | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of the this compound biosynthesis pathway.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from plant material.

Methodology:

-

Sample Preparation: Freeze-dry plant material and grind to a fine powder.

-

Extraction: Extract the powder with 70% aqueous acetone (B3395972) containing 0.1% ascorbic acid. Sonicate the mixture for 30 minutes and then centrifuge. Repeat the extraction three times.

-

Purification: Combine the supernatants and remove the acetone by rotary evaporation. The aqueous extract can be further purified by liquid-liquid partitioning with ethyl acetate (B1210297).

-

Quantification: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[12]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.

-

Detection: Monitor at 280 nm for quantification.

-

Standard: Use a purified this compound standard for calibration.

-

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To determine the enzymatic activity of LAR.[1]

Methodology:

-

Protein Extraction: Homogenize fresh plant tissue in a buffer containing Tris-HCl (pH 7.5), polyvinylpolypyrrolidone (PVPP), and a reducing agent (e.g., dithiothreitol). Centrifuge to obtain the crude protein extract.

-

Substrate Preparation: Synthesize 3H-labeled leucocyanidin from dihydroquercetin using a sodium borohydride (B1222165) reduction.

-

Enzyme Reaction: Incubate the crude protein extract with 3H-leucocyanidin and NADPH in a Tris-HCl buffer (pH 7.5) at 30°C.

-

Product Extraction: Stop the reaction by adding ethyl acetate. Vortex and centrifuge to separate the phases. The product, (+)-catechin, will be in the ethyl acetate phase.

-

Analysis: Analyze the ethyl acetate extract by HPLC with a radioactivity detector to quantify the formation of labeled (+)-catechin.

Anthocyanidin Reductase (ANR) Enzyme Assay

Objective: To determine the enzymatic activity of ANR.[6]

Methodology:

-

Protein Extraction: Follow the same procedure as for the LAR enzyme assay.

-

Enzyme Reaction: Incubate the crude protein extract with cyanidin chloride and NADPH in a buffer (e.g., phosphate (B84403) buffer, pH 7.0) at 30°C.

-

Analysis: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Alternatively, stop the reaction and extract the product, (-)-epicatechin, with ethyl acetate for HPLC analysis.

Experimental Workflow Diagram

Caption: Experimental workflows for this compound analysis.

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic steps within the flavonoid pathway. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is fundamental for advancements in plant biotechnology and the development of natural health products. This guide provides a comprehensive resource for researchers and professionals working in these fields, laying the groundwork for future research aimed at manipulating and harnessing the benefits of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Characterization of the Anthocyanidin Reductase Pathway Involved in the Biosynthesis of Flavan-3-ols in Elite Shuchazao Tea (Camellia sinensis) Cultivar in the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leucoanthocyanidin reductase - Wikipedia [en.wikipedia.org]

- 8. Anthocyanin reductase (ANR) Activity assay kit - Creative BioMart [creativebiomart.net]

- 9. researchgate.net [researchgate.net]

- 10. ars.usda.gov [ars.usda.gov]

- 11. ars.usda.gov [ars.usda.gov]

- 12. researchgate.net [researchgate.net]

Procyanidin B1: A Comprehensive Technical Guide to its Biological Activity and Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin (B600670) B1, a naturally occurring dimeric proanthocyanidin, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of Procyanidin B1, with a focus on its antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and metabolic regulatory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising bioactive compound.

Core Biological Activities and Functions

This compound exerts a wide spectrum of pharmacological effects, positioning it as a compelling candidate for further investigation in drug discovery and development. Its primary functions are rooted in its potent antioxidant and cell signaling modulatory properties.

Antioxidant Activity

This compound is a powerful antioxidant, effectively scavenging free radicals and chelating metal ions.[1][2] Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups that can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1][2]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory signaling pathways. It has been shown to bind to the Toll-like receptor 4 (TLR4)/MD-2 complex, thereby inhibiting downstream signaling cascades involving p38 MAPK and NF-κB.[3][4][5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[3][5]

Anticancer Properties

This compound exhibits notable anticancer activity, particularly in colon cancer.[6][7] It induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells.[6][7] Mechanistically, it upregulates the expression of pro-apoptotic proteins like caspase-3 and BAX, while downregulating the anti-apoptotic protein Bcl-2.[6][7]

Cardioprotective Mechanisms

While much of the research has focused on procyanidin extracts, evidence suggests that this compound contributes to cardioprotection. Proanthocyanidins have been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and apoptosis in cardiomyocytes.[8][9][10]

Neuroprotective Functions

This compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage.[11][12] A key mechanism is the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[11][12]

Metabolic Regulation

This compound plays a role in metabolic regulation, including the potential to modulate glucose metabolism. Studies on procyanidins have indicated their ability to inhibit protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin (B600854) signaling.[13]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activities of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Biological Activities of this compound

| Biological Activity | Cell Line | Assay | Effective Concentration/IC50 | Reference(s) |

| Anti-inflammatory | THP-1 (human monocytes) | Inhibition of LPS-induced TNF-α production | 100 µg/mL | [3][5] |

| THP-1 (human monocytes) | Inhibition of LPS-induced p38 MAPK and NF-κB phosphorylation | 100 µg/mL | [3][5] | |

| Anticancer | HCT-116 (human colon carcinoma) | Inhibition of cell viability (CCK-8 assay) | Significant effect at 25-100 µg/mL | [6] |

| HCT-116 (human colon carcinoma) | Induction of apoptosis (Flow cytometry) | 11.07% to 37.32% apoptosis with increasing concentration | [6] | |

| Neuroprotective | PC12 (rat pheochromocytoma) | Protection against Aβ oligomer-induced neuronal death | 50-100 µM | [3] |

| PC12 (rat pheochromocytoma) | Protection against H₂O₂-induced oxidative stress | 5 µM | [11] | |

| Metabolic Regulation | - | PTP1B Inhibition | KS (binding constant) = 4.06 × 10² L·mol⁻¹ | [13] |

Table 2: In Vivo Biological Activities of this compound

| Biological Activity | Animal Model | Dosage | Outcome | Reference(s) |

| Anticancer | HCT-116 xenograft mouse model | 20, 40, 60 mg/kg (intragastric administration) | Significant suppression of tumor growth | [6] |

| Neuroprotective | Zebrafish (MPTP-induced Parkinson's model) | 25 µM | Decreased motor impairment and protected dopaminergic neurons | [4] |

Signaling Pathways

This compound modulates several critical signaling pathways to exert its biological effects.

Anti-inflammatory Signaling Pathway

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procyanidin_B1 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLR4_MD2 [label="TLR4/MD-2 Complex", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(e.g., TNF-α)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges LPS -> TLR4_MD2 [arrowhead=vee, color="#4285F4"]; Procyanidin_B1 -> TLR4_MD2 [arrowhead=tee, color="#EA4335", style=dashed]; TLR4_MD2 -> p38_MAPK [arrowhead=vee, color="#4285F4"]; TLR4_MD2 -> NF_kB [arrowhead=vee, color="#4285F4"]; p38_MAPK -> Inflammatory_Cytokines [arrowhead=vee, color="#4285F4"]; NF_kB -> Inflammatory_Cytokines [arrowhead=vee, color="#4285F4"]; } this compound inhibits the binding of LPS to the TLR4/MD-2 complex.

Anticancer Apoptotic Pathway

// Nodes Procyanidin_B1 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="BAX (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Procyanidin_B1 -> Bax [arrowhead=vee, color="#34A853"]; Procyanidin_B1 -> Bcl2 [arrowhead=tee, color="#EA4335", style=dashed]; Bax -> Mitochondrion [arrowhead=vee, color="#4285F4"]; Bcl2 -> Mitochondrion [arrowhead=tee, color="#EA4335", style=dashed]; Mitochondrion -> Caspase9 [arrowhead=vee, color="#4285F4"]; Caspase9 -> Caspase3 [arrowhead=vee, color="#4285F4"]; Caspase3 -> Apoptosis [arrowhead=vee, color="#4285F4"]; } this compound induces apoptosis in cancer cells.

Neuroprotective Nrf2/ARE Pathway

// Nodes Procyanidin_B1 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="ARE (Antioxidant Response Element)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1, NQO1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Procyanidin_B1 -> Nrf2 [arrowhead=vee, color="#34A853"]; Nrf2 -> Keap1 [arrowhead=none, style=dashed, color="#5F6368"]; Nrf2 -> ARE [arrowhead=vee, color="#4285F4"]; ARE -> Antioxidant_Enzymes [arrowhead=vee, color="#4285F4"]; Antioxidant_Enzymes -> Oxidative_Stress [arrowhead=tee, color="#EA4335", style=dashed]; } this compound activates the Nrf2/ARE antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assay (CCK-8)

// Nodes start [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate1 [label="Incubate (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_cck8 [label="Add CCK-8 reagent", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="Incubate (1-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; read [label="Measure absorbance at 450 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Calculate cell viability", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treat [arrowhead=vee, color="#4285F4"]; treat -> incubate1 [arrowhead=vee, color="#4285F4"]; incubate1 -> add_cck8 [arrowhead=vee, color="#4285F4"]; add_cck8 -> incubate2 [arrowhead=vee, color="#4285F4"]; incubate2 -> read [arrowhead=vee, color="#4285F4"]; read -> end [arrowhead=vee, color="#4285F4"]; } Workflow for assessing cell viability using the CCK-8 assay.

-

Objective: To determine the effect of this compound on the viability of cancer cells (e.g., HCT-116).

-

Materials:

-

HCT-116 cells

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[6]

-

Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100 µg/mL) for 24, 48, or 72 hours.[6]

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[6]

-

Measure the absorbance at 450 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Flow Cytometry)

// Nodes start [label="Seed cells in 6-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate (48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest and wash cells", fillcolor="#F1F3F4", fontcolor="#202124"]; stain [label="Stain with Annexin V-FITC and PI", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze by flow cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Quantify apoptotic cells", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treat [arrowhead=vee, color="#4285F4"]; treat -> incubate [arrowhead=vee, color="#4285F4"]; incubate -> harvest [arrowhead=vee, color="#4285F4"]; harvest -> stain [arrowhead=vee, color="#4285F4"]; stain -> analyze [arrowhead=vee, color="#4285F4"]; analyze -> end [arrowhead=vee, color="#4285F4"]; } Workflow for detecting apoptosis via flow cytometry.

-

Objective: To quantify the percentage of apoptotic cells induced by this compound.

-

Materials:

-

HCT-116 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed HCT-116 cells in 6-well plates and treat with this compound for 48 hours.[6]

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

// Nodes start [label="Cell treatment and lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; protein_quant [label="Protein quantification (BCA assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Transfer to PVDF membrane", fillcolor="#FBBC05", fontcolor="#202124"]; block [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Primary antibody incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary antibody incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Analysis of protein expression", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> protein_quant [arrowhead=vee, color="#4285F4"]; protein_quant -> sds_page [arrowhead=vee, color="#4285F4"]; sds_page -> transfer [arrowhead=vee, color="#4285F4"]; transfer -> block [arrowhead=vee, color="#4285F4"]; block -> primary_ab [arrowhead=vee, color="#4285F4"]; primary_ab -> secondary_ab [arrowhead=vee, color="#4285F4"]; secondary_ab -> detection [arrowhead=vee, color="#4285F4"]; detection -> end [arrowhead=vee, color="#4285F4"]; } Workflow for Western Blot analysis of protein expression.

-

Objective: To detect the expression levels of specific proteins (e.g., Bcl-2, BAX, Caspase-3, p-p38, p-NF-κB) in response to this compound treatment.

-

Materials:

-

Treated cells or tissues

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Lyse cells or tissues and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound is a multifaceted natural compound with a remarkable range of biological activities that hold significant promise for therapeutic applications. Its well-documented antioxidant, anti-inflammatory, and anticancer effects, coupled with emerging evidence for its cardioprotective, neuroprotective, and metabolic regulatory roles, underscore its potential as a lead compound for the development of novel drugs and nutraceuticals. The detailed understanding of its mechanisms of action, particularly its ability to modulate key signaling pathways, provides a solid foundation for future research aimed at translating these preclinical findings into clinical benefits. Further investigation is warranted to fully elucidate its therapeutic potential and to optimize its use for the prevention and treatment of a variety of chronic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of procyanidin on cardiomyocyte apoptosis after myocardial ischemia reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. PRO-APOPTOTIC EFFECTS OF APPLE PROCYANIDINS IN HUMAN COLON CANCER CELLS AND THEIR DERIVED METASTATIC CELLS [scielo.org.co]

- 9. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Promotes PSMC3‐NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Rapid Screening of Proanthocyanidins from the Roots of Ephedra sinica Stapf and its Preventative Effects on Dextran-Sulfate-Sodium-Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Mechanisms of Procyanidin B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B1, a dimeric proanthocyanidin (B93508) composed of (+)-catechin and (-)-epicatechin, is a potent natural antioxidant with significant potential for therapeutic applications.[1] Its protective effects against oxidative stress are multifaceted, involving direct radical scavenging, modulation of endogenous antioxidant enzyme systems, and regulation of key cellular signaling pathways. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Direct Radical Scavenging Activity

This compound exhibits robust free radical scavenging capabilities, a fundamental aspect of its antioxidant action. This activity is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The polyphenolic structure of this compound allows it to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating damaging chain reactions.[2]

Quantitative Radical Scavenging Data

The efficiency of this compound as a radical scavenger is quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in the assay.

| Assay | This compound IC50 Value | Reference Compound | Reference IC50 Value |

| DPPH Radical Scavenging | ~6.4 µg/mL (in P. niruri extract)[3] | Ascorbic Acid | Not specified in the same study |

| ABTS Radical Scavenging | Not explicitly found for this compound alone | Trolox | Not specified in the same study |

Note: IC50 values can vary depending on the specific experimental conditions and the purity of the compound.

Enhancement of Endogenous Antioxidant Defenses

Beyond its direct scavenging activity, this compound plays a crucial role in upregulating the body's own antioxidant defense system. It achieves this by increasing the expression and activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[4][5]

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen, preventing the formation of the highly reactive hydroxyl radical.[4]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using glutathione (GSH) as a reducing substrate.[4]

Quantitative Data on Antioxidant Enzyme Activity

Studies have demonstrated that treatment with this compound can significantly increase the activity of these protective enzymes in various cell and animal models of oxidative stress.

| Enzyme | Model System | Effect of this compound Treatment |

| Superoxide Dismutase (SOD) | PC12 cells and zebrafish[4] | Significantly increased activity |

| Catalase (CAT) | PC12 cells and zebrafish[4] | Significantly increased activity |

| Glutathione Peroxidase (GPx) | PC12 cells and zebrafish[4] | Significantly increased activity |

Modulation of Cellular Signaling Pathways

This compound exerts a significant portion of its antioxidant effects through the modulation of critical intracellular signaling pathways that regulate the cellular response to oxidative stress. The most prominent of these are the Nrf2-ARE, MAPK, and PI3K/Akt pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of the antioxidant response.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6]

This compound can activate this pathway by promoting the dissociation of Nrf2 from Keap1.[6] This allows Nrf2 to translocate to the nucleus, bind to the ARE in the promoter region of various antioxidant genes, and initiate their transcription.[6] These genes encode for a battery of protective proteins, including SOD, CAT, GPx, heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4] Some evidence suggests that procyanidins may inhibit the ubiquitinated degradation of Nrf2, leading to its accumulation and enhanced activity.[6]

Caption: this compound activates the Nrf2-ARE pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress can lead to the activation of MAPK subfamilies, including p38 MAPK, which can promote inflammation and cell death.[7] this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as p38 MAPK.[7] By suppressing this pro-inflammatory and pro-apoptotic signaling, this compound helps to mitigate the detrimental effects of oxidative stress.[7]

Caption: this compound inhibits the p38 MAPK pathway.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Procyanidins have been demonstrated to influence this pathway, which in turn can impact downstream antioxidant responses.[8] Specifically, activation of the PI3K/Akt pathway can lead to the upregulation of Nrf2, thereby enhancing the expression of antioxidant enzymes.[8] By modulating the PI3K/Akt pathway, this compound can promote cell survival and bolster antioxidant defenses.

Caption: this compound modulates the PI3K/Akt pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's antioxidant activity.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound dilutions or the positive control to triplicate wells.

-

Add the DPPH working solution to all wells.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of this compound.

-

Caption: Experimental workflow for the DPPH assay.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The presence of an antioxidant reduces the ABTS•+, leading to a decolorization that is measured spectrophotometrically at around 734 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).

-

Generate the ABTS•+ by mixing the ABTS and potassium persulfate solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add the this compound dilutions or the positive control to triplicate wells.

-

Add the diluted ABTS•+ solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

-

Data Analysis:

-

Measure the absorbance of each well at 734 nm.

-

Calculate the percentage of inhibition using a similar formula to the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Antioxidant Enzyme Activity Assays

Principle: The activities of SOD, CAT, and GPx are typically measured using spectrophotometric methods that monitor the rate of substrate consumption or product formation. Commercially available kits are often used for these assays.

General Protocol:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

-

Assay Procedure: Follow the specific instructions provided with the commercial assay kit for each enzyme. This generally involves mixing the sample lysate with a reaction mixture containing the enzyme's substrate and monitoring the change in absorbance over time.

-

Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and normalize it to the protein concentration of the sample.

Western Blotting for Signaling Protein Expression

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample, such as Nrf2, Keap1, phosphorylated p38 MAPK, and Akt.

Protocol:

-

Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural antioxidant that operates through a sophisticated and interconnected network of mechanisms. Its ability to directly neutralize free radicals, enhance the endogenous antioxidant defense system via the upregulation of key enzymes, and modulate critical cellular signaling pathways like Nrf2-ARE, MAPK, and PI3K/Akt underscores its potential as a therapeutic agent for conditions associated with oxidative stress. Further research, particularly in vivo and clinical studies, is warranted to fully elucidate its therapeutic efficacy and to optimize its application in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proanthocyanidin capsules remodel the ROS microenvironment via regulating MAPK signaling for accelerating diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

Procyanidin B1: An In-depth Technical Guide to its In Vitro Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidin (B600670) B1 (PB1), a naturally occurring dimeric proanthocyanidin (B93508) found in various plant sources such as grapes, apples, and cinnamon, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] Extensive in vitro research has elucidated its capacity to modulate key signaling pathways central to the inflammatory response, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data from key studies investigating the anti-inflammatory effects of Procyanidin B1, designed to serve as a foundational resource for researchers in pharmacology and drug development.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of this compound is multifaceted, targeting the upstream signaling and downstream mediators of inflammation. The primary mechanisms involve the suppression of the NF-κB and MAPK signaling pathways, which are crucial regulators of pro-inflammatory gene expression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[3][4] this compound has been shown to potently inhibit this pathway at multiple points.

A key initiating step in inflammation in many in vitro models is the activation of Toll-like Receptor 4 (TLR4) by lipopolysaccharide (LPS).[5] Studies have demonstrated that this compound can compete with LPS for binding to the TLR4-MD-2 heterodimer complex.[5] This competitive inhibition prevents the recruitment of downstream adaptor proteins like TRAF-6, thereby halting the activation of the IκB kinase (IKK) complex.[5] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3][6][7] This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of target inflammatory genes.[3][6][8]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are activated by inflammatory stimuli like LPS and play a crucial role in regulating the production of inflammatory mediators.[4][9] this compound has been shown to significantly suppress the LPS-induced phosphorylation of p38 MAPK and ERK1/2.[5][10][11] By inhibiting these kinases, PB1 prevents the activation of downstream transcription factors such as Activator Protein-1 (AP-1), which collaborates with NF-κB to amplify the inflammatory response. This inhibition leads to a marked reduction in the expression of pro-inflammatory genes.[6][10]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from various in vitro studies, demonstrating the efficacy of this compound in mitigating inflammatory responses in different cell models.

Table 1: Effect of this compound on Pro-inflammatory Mediators in vitro

| Cell Line | Inflammatory Stimulus | This compound Concentration | Mediator | Effect | Reference(s) |

| THP-1 (Human Monocytes) | LPS | 10 µg/ml | TNF-α | Significant decrease (p < 0.05) | [5][12] |

| HD11 (Chicken Macrophages) | LPS | Not specified | IL-1β | Decreased expression | [13][14] |

| HD11 (Chicken Macrophages) | LPS | Not specified | IL-6 | Decreased expression | [13][14] |

| RAW 264.7 (Murine Macrophages) | LPS + IFN-γ | 10-65 µg/mL (Extract) | Nitric Oxide (NO) | Significant, dose-dependent inhibition | [8] |

| RAW 264.7 (Murine Macrophages) | LPS + IFN-γ | Not specified (Extract) | Prostaglandin E2 (PGE2) | Marked inhibition | [8] |

| THP-1 (Human Monocytes) | LPS | Not specified | Reactive Oxygen Species (ROS) | Prevented LPS-induced increase | [11] |

| HD11 (Chicken Macrophages) | LPS | Not specified | Reactive Oxygen Species (ROS) | Lowered levels | [14] |

Table 2: Effect of this compound on Key Inflammatory Enzymes and Proteins in vitro

| Cell Line | Inflammatory Stimulus | This compound Concentration | Protein/Enzyme | Effect | Reference(s) |

| RAW 264.7 (Murine Macrophages) | LPS + IFN-γ | 10-65 µg/mL (Extract) | iNOS (protein & mRNA) | Dose-dependent decrease | [8] |

| RAW 264.7 (Murine Macrophages) | LPS | Not specified (Extract) | COX-2 | Inhibited expression | [6] |

| THP-1 (Human Monocytes) | LPS | Not specified | p-p38 MAPK | Significantly suppressed (p < 0.05) | [5] |

| THP-1 (Human Monocytes) | LPS | Not specified | p-ERK1/2 | Inhibited phosphorylation | [11] |

| THP-1 (Human Monocytes) | LPS | Not specified | p-NF-κB | Significantly suppressed (p < 0.05) | [5] |

| THP-1 (Human Monocytes) | LPS | Not specified | IKKβ | Inhibited activity | [11] |

| RAW 264.7 (Murine Macrophages) | LPS | Not specified (Extract) | IκBα Degradation | Prevented degradation | [6] |

| HD11 (Chicken Macrophages) | LPS | Not specified | STAT2 / HIF1α | Identified as key targets, suppressed | [13] |

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of anti-inflammatory compounds in vitro. The following section outlines the key methodologies frequently cited in the literature for assessing this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage-like cells (RAW 264.7) and human monocytic cells (THP-1) are commonly used.[5][6][8] RAW 264.7 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM), while THP-1 cells are grown in RPMI-1640 medium. Media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and cells are maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response, typically at concentrations ranging from 100 ng/mL to 1 µg/mL.[5][7][15]

-

This compound Application: Cells are generally pre-treated with varying concentrations of this compound for a period of 1 to 24 hours before the addition of the inflammatory stimulus (e.g., LPS).[5][16]

Assays for Inflammatory Markers

-

Nitric Oxide (NO) Measurement: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent assay.[6]

-

Cytokine Quantification (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

-

Western Blot Analysis: This technique is used to measure the protein expression levels of iNOS and COX-2, and the phosphorylation status of key signaling proteins like p38, ERK, and the NF-κB p65 subunit.[5][6] Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory genes are quantified to understand the transcriptional effects of this compound.[5] Total RNA is extracted, reverse-transcribed into cDNA, and then amplified using gene-specific primers.

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[6][17]

Conclusion and Future Directions

The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways underscores its promise as a multi-target therapeutic agent. By suppressing the production of a wide array of pro-inflammatory mediators, including cytokines, NO, PGE2, and ROS, this compound demonstrates a robust capacity to control inflammatory processes at the cellular level.

For drug development professionals, this compound represents a compelling lead compound. Future research should focus on optimizing its bioavailability and stability, which are known challenges for polyphenolic compounds. Further in vitro studies in more complex co-culture systems and different cell types (e.g., endothelial cells, primary immune cells) will provide a more comprehensive understanding of its effects within the inflammatory milieu. The detailed mechanistic insights and established experimental frameworks presented in this guide offer a solid foundation for advancing the study of this compound from the laboratory to potential clinical applications.

References

- 1. Natural product this compound as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C30H26O12 | CID 11250133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory Activity of Oligomeric Proanthocyanidins Via Inhibition of NF-κB and MAPK in LPS-Stimulated MAC-T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of this compound on LPS-treated THP1 cells via interaction with the TLR4-MD-2 heterodimer and p38 MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of procyanidins from wild grape (Vitis amurensis) seeds in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Procyanidin A1 Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of Procyanidins from Wild Grape (Vitis amurensis) Seeds in LPS-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound Regulates Anti-Inflammatory Transcription in Chicken Macrophage-Like HD11 Cells Through Transcription Factor STAT2 and HIF1A[v1] | Preprints.org [preprints.org]

- 15. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 17. This compound promotes in vitro maturation of pig oocytes by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin B1: A Deep Dive into its Modulation of Cellular Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Procyanidin (B600670) B1, a naturally occurring dimeric flavonoid found in various plants such as grapes, apples, and cinnamon, has garnered significant attention for its potential therapeutic applications. Its biological activities are largely attributed to its ability to modulate key cellular signaling pathways implicated in a multitude of physiological and pathological processes. This technical guide provides an in-depth analysis of the role of procyanidin B1 in critical signaling cascades, including the PI3K/Akt, Nrf2, MAPK, and NF-κB pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of this compound, quantitative data from pertinent studies, and methodologies for relevant experimental investigations.

This compound and Key Cellular Signaling Pathways

This compound exerts its influence on cellular function by interacting with and modulating the activity of several crucial signaling pathways. The following sections detail its effects on the PI3K/Akt, Nrf2, MAPK, and NF-κB pathways, supported by quantitative data and pathway diagrams.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many diseases, including cancer. Procyanidins have been shown to inhibit the PI3K/Akt signaling pathway in various cancer cell lines.[1]

Quantitative Data on this compound and the PI3K/Akt Pathway

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| Caco-2 | Procyanidin Hexamer (related compound) | Inhibition of Akt phosphorylation | Dose-dependent decrease | [1] |

| Various Cancer Cell Lines | Flavonoids (including procyanidins) | Inhibition of PI3K/Akt/mTOR pathway | Dose-dependent inhibition of Akt phosphorylation | [2] |

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. This compound has been shown to modulate Nrf2 activity, although the context can determine whether it acts as an activator or an inhibitor. In some contexts, procyanidins up-regulate the Nrf2/antioxidant response element (ARE) pathway, while in others, like glioblastoma, this compound acts as an Nrf2 inhibitor.[3][4]

Quantitative Data on this compound and the Nrf2 Pathway

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| U251 (Glioblastoma) | This compound | Downregulation of Nrf2 | Promotes ubiquitin-dependent protein degradation | [3] |

| U251 (Glioblastoma) | This compound | Increased H₂O₂ accumulation | Significant increase in H₂O₂ levels | [5] |

| PC12 | This compound | Upregulation of Nrf2/ARE pathway | Increased activity of antioxidant enzymes (GSH-Px, SOD, CAT) | [4] |

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. This compound has been shown to inhibit the phosphorylation of ERK1/2 and p38 MAPK.[6]

Quantitative Data on this compound and the MAPK Pathway